N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

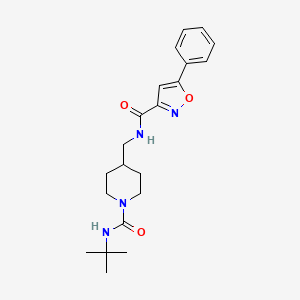

N-((1-(tert-Butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tert-butylcarbamoyl group at position 1 and a methyl-linked 5-phenylisoxazole-3-carboxamide moiety at position 2. The compound’s structure combines aromatic (phenylisoxazole) and sterically bulky (tert-butyl) groups, which may influence its pharmacokinetic properties and receptor selectivity.

Properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-21(2,3)23-20(27)25-11-9-15(10-12-25)14-22-19(26)17-13-18(28-24-17)16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXVQXAEVKXSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed under acidic or basic conditions.

-

Introduction of the tert-Butylcarbamoyl Group: : The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate. This step usually requires a base such as triethylamine to facilitate the reaction.

-

Synthesis of the Isoxazole Ring: : The isoxazole ring is typically synthesized through a cycloaddition reaction, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

-

Coupling of the Piperidine and Isoxazole Units: : The final step involves coupling the piperidine intermediate with the isoxazole intermediate. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies might focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, while the isoxazole ring can engage in hydrogen bonding or hydrophobic interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cannabinoid Receptor Ligands (e.g., WIN 55212-2, HU-210)

The compound shares functional groups with cannabinoid receptor ligands like WIN 55212-2 and HU-210, which feature aromatic rings and carboxamide/piperidine motifs. Key differences include:

- Target Selectivity : WIN 55212-2 and HU-210 show higher affinity for CB2 and CB1 receptors, respectively . The tert-butylcarbamoyl group in the target compound may reduce CB1/CB2 binding compared to HU-210’s bicyclic structure.

- The target compound’s lack of a lipophilic bicyclic system (as in HU-210) may preclude similar ion channel modulation.

Fentanyl Analogs (e.g., 4'-Methyl Acetyl Fentanyl, β-Methyl Fentanyl)

Fentanyl derivatives () share a piperidine core but differ in substituents:

- Substituent Profile : Fentanyl analogs prioritize phenethyl or acetyl groups for μ-opioid receptor binding . The target compound’s phenylisoxazole and tert-butylcarbamoyl groups likely redirect selectivity away from opioid receptors.

- Pharmacological Implications : Fluorinated fentanyl analogs (e.g., ortho-fluorobutyryl fentanyl) exhibit enhanced potency due to electronegative substitutions . In contrast, the target compound’s tert-butyl group may improve metabolic stability but reduce opioid receptor affinity.

Carboxamide-Based Therapeutics (e.g., Goxalapladib)

Goxalapladib (), a naphthyridine-acetamide derivative, shares the carboxamide and piperidine motifs but targets atherosclerosis via phospholipase A2 inhibition. Comparisons include:

- Structural Complexity : Goxalapladib’s trifluoromethyl biphenyl and naphthyridine groups enhance target engagement in inflammatory pathways . The target compound’s simpler isoxazole core may limit off-target effects but reduce binding avidity.

- Therapeutic Potential: Goxalapladib’s clinical application highlights carboxamides’ versatility, though the target compound’s lack of trifluoromethyl groups may narrow its therapeutic scope.

Structural and Functional Comparison Table

Research Implications and Limitations

- Synthesis Insights : The target compound’s synthesis may parallel methods in (e.g., HATU-mediated coupling for carboxamide formation), though direct protocols are unspecified.

- Data Gaps: No functional studies (e.g., cAMP modulation or receptor binding) are available for the compound, necessitating caution in extrapolating effects from structural analogs.

- Therapeutic Hypotheses : Its tert-butyl group may enhance blood-brain barrier penetration compared to polar fentanyl analogs, but this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.